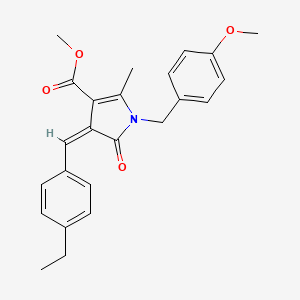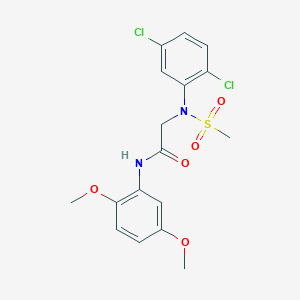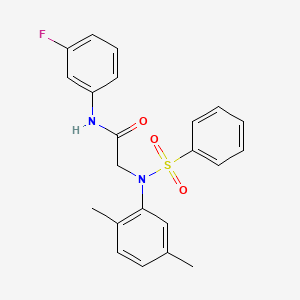![molecular formula C24H26N2O5S B3552876 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide](/img/structure/B3552876.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide, also known as EPM-706, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. EPM-706 belongs to the class of drugs known as protein-protein interaction inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide works by inhibiting the interaction between two proteins, heat shock protein 90 (Hsp90) and Cdc37. Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins, while Cdc37 is a co-chaperone that regulates the activity of Hsp90. By inhibiting the interaction between Hsp90 and Cdc37, this compound disrupts the stability and function of oncogenic proteins, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and metastasis of tumors, to induce apoptosis in cancer cells, and to inhibit the aggregation of amyloid beta. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide is its specificity for Hsp90 and Cdc37, which makes it a promising candidate for the treatment of cancer and other diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for this compound.
Direcciones Futuras
There are a number of potential future directions for the study of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide. One area of research is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of research is the identification of biomarkers that can be used to predict the response of tumors to this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Aplicaciones Científicas De Investigación
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, specifically in inhibiting the growth and metastasis of tumors. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been shown to inhibit the aggregation of amyloid beta, a hallmark of Alzheimer's disease, and to improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-31-21-13-15-22(16-14-21)32(28,29)26(20-10-5-4-6-11-20)18-24(27)25-17-19-9-7-8-12-23(19)30-2/h4-16H,3,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBXWLCOFVTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3552795.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3552801.png)

![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3552814.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3552816.png)
![(2-chloro-4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B3552824.png)
![3-iodo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3552844.png)
![N-(3-chlorobenzyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3552850.png)
![5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3552861.png)

![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3552884.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B3552891.png)

![4-ethoxy-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552902.png)